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An In-depth Technical Guide to Early-Phase Clinical Trial Results for Azvudine Hydrochloride

Introduction

Azvudine (FNC), chemically known as 2'-deoxy-2'-B-fluoro-4'-azidocytidine, is a novel
nucleoside analog that has demonstrated broad-spectrum antiviral activity.[1][2] Initially
developed for the treatment of Human Immunodeficiency Virus (HIV), it has since been
investigated for its efficacy against other viral infections, including SARS-CoV-2.[3][4] Azvudine
functions as a prodrug, requiring intracellular phosphorylation to become active.[5][6] This
guide provides a technical overview of its mechanism of action, early-phase clinical trial results
for both HIV and COVID-19, and detailed experimental protocols based on available data.

Mechanism of Action

Azvudine's primary antiviral effect stems from its role as a nucleoside reverse transcriptase
inhibitor (NRTI). Upon entering a host cell, it is converted by cellular kinases into its active
triphosphate form, Azvudine triphosphate (FNC-TP).[6] FNC-TP is a structural mimic of the
natural deoxycytidine triphosphate (dCTP) and competitively inhibits viral polymerases—
specifically reverse transcriptase (RT) in retroviruses like HIV and RNA-dependent RNA
polymerase (RdRp) in RNA viruses such as SARS-CoV-2.[5][7] Incorporation of FNC-TP into
the nascent viral DNA or RNA chain leads to premature chain termination, thereby halting viral
replication.[5][8]
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General antiviral mechanism of Azvudine.
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For HIV-1, Azvudine exhibits a dual-target mechanism. In addition to inhibiting reverse
transcriptase, it is also believed to inhibit the viral infectivity factor (Vif) protein.[6][9] The Vif
protein normally targets the host's natural antiviral enzyme, APOBEC3G (A3G), for
proteasomal degradation. By inhibiting Vif, Azvudine protects A3G, allowing it to maintain its
innate function of inducing mutations in the viral genome.[9]
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The dual-target mechanism of Azvudine against HIV-1.
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Clinical Trial Results for HIV

Early-phase clinical trials for HIV demonstrated Azvudine's safety and efficacy. Phase | and Il
studies (e.g., GQ-FNC-2014-2, NCT04109183) indicated desirable pharmacokinetics and an
excellent safety profile.[3][10] A key finding was its high potency, requiring a significantly lower
dose compared to established NRTIs like lamivudine (3TC).[9]
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Trial Identifier /| Phase Key Findings Reference

Showed desirable
Phase I/l pharmacokinetics, excellent [3]

efficacy, and safety.

A dose-exploratory study to

evaluate safety and

preliminary efficacy in

treatment-naive HIV patients,
NCT04109183 (Phase Il) ] [10]

comparing 2mg, 3mg, and 4mg

doses of FNC against a 3TC

control group, with TDF and

EFV as background drugs.

Intracellular retention of the

active FNC-TP in peripheral
Pharmacokinetic Studies blood mononuclear cells was [9]

markedly longer than that of

lamivudine triphosphate.

The oral dose of Azvudine
required was only 1% of that of
) ] lamivudine to show efficacy.
Comparative Efficacy ] [9]
After five days of treatment,
FNC-TP concentration was still

greater than the IC50.

A study to evaluate efficacy

and safety in HIV-infected

treatment-naive patients,

comparing FNC with 3TC in
NCT04303598 (Phase IlI) combination with TDF and [3][11]

EFV. The primary endpoint is

the rate of participants with

HIV-1 RNA < 50 copies/mL at

week 48.
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Clinical Trial Results for COVID-19

Azvudine was repurposed and evaluated for the treatment of mild to moderate COVID-19.
Clinical studies, including a pilot trial and several Phase 11l trials, have consistently shown that
Azvudine can shorten the time to viral clearance and clinical improvement.[1][8]

Table 1: Pilot Study (ChiCTR2000029853) for Mild/Common COVID-19[1][12][13]

. Azvudine (FNC) Control Group
Endpoint p-value
Group (n=10) (n=10)

Mean Time to First
Nucleic Acid Negative 2.60 days (SD 0.97) 5.60 days (SD 3.06) 0.008
Conversion (NANC)

NANC Rate at Day 4 100% 30% 0.0013

Adverse Events 0 3 0.06

Table 2: Phase 11l Clinical Trial Results for Moderate COVID-19[14][15][16][17]
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. Azvudine Placebol/Contr
Endpoint p-value Reference
Group ol Group
Proportion of
Patients with
Clinical 40.43% (n=142) 10.87% (n=138) <0.001 [15]
Improvement
(Day 7)
Median Time to Statistically
Clinical Symptom  significant - <0.001 [15]
Improvement improvement
Median Time to
7.73 days 8.89 days 0.028 [17]
Second NANC
Median
Hospitalization 6.5 days 7.73 days 0.028 [14][17]
Duration
Median
Hospitalization
Duration 8 days (n=48) 10 days (n=48) <0.05 [16]
(Retrospective
Study)
Virus Clearance
) ~5 days - - [15]
Time
Adverse Event
44.52% (n=575)  49.74% (n=567)  0.04 [14]
Rate
Serious Adverse
1.16% (n=432) 1.86% (n=429) 0.39 [14]
Event Rate

Experimental Protocols
In Vitro Selection of Azvudine-Resistant Viral Strains

This protocol provides a framework for generating and characterizing viral resistance to
Azvudine in a laboratory setting.[7]
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Methodology:

o Cell and Virus Culture: Appropriate host cells are cultured and infected with a wild-type viral
strain (e.g., HIV, SARS-CoV-2).

e Drug Concentration Escalation: The infected cells are cultured in the presence of a low
concentration of Azvudine (e.g., near the ECso).

o Serial Passaging: The virus is passaged repeatedly. As viral replication becomes robust, the
concentration of Azvudine is gradually increased.

 Isolation of Resistant Virus: After multiple passages (e.g., 10-20), the virus capable of
replicating in high concentrations of Azvudine is isolated from the culture supernatant.

» Phenotypic Analysis: The ECso value of the resistant viral strain is determined to quantify the
level of resistance compared to the wild-type virus.

e Genotypic Analysis: Viral nucleic acid is extracted. The relevant polymerase gene (e.g., HIV
RT, SARS-CoV-2 RdRp) is amplified via PCR or RT-PCR and then sequenced to identify
mutations associated with resistance.[7]
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Workflow for in vitro selection of Azvudine-resistant strains.

Clinical Trial Protocol for COVID-19 (General
Framework)
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The following outlines a typical protocol for a randomized, controlled trial evaluating Azvudine
for COVID-19, based on published study designs.[1][17]

» Study Design: Randomized, open-label or double-blind, placebo-controlled trial.
o Patient Population: Adults with confirmed mild to moderate COVID-19.

o Inclusion Criteria: Confirmed SARS-CoV-2 infection (e.g., by RT-PCR), age 18-65,
meeting criteria for mild or common type.[1][11]

o Exclusion Criteria: Severe or critical illness, serious underlying diseases, pregnancy, or
receipt of other investigational antiviral drugs.[11]

¢ [ntervention:

o Treatment Group: Azvudine (e.g., 5 mg, orally, once daily for up to 14 days) plus standard
symptomatic treatment.[8]

o Control Group: Placebo or standard antiviral therapy plus standard symptomatic
treatment.

e Primary Endpoints:

o Time to Nucleic Acid Negative Conversion (NANC), defined as the time from treatment
initiation to the first of two consecutive negative RT-PCR tests.[1][12]

o Proportion of patients with improvement in clinical symptoms by a set time point (e.g., Day
7).[15]

e Secondary Endpoints:

(¢]

Duration of hospitalization.[16][17]

[¢]

Changes in viral load from baseline.[8]

[¢]

Incidence and severity of adverse events.[14]

[e]

All-cause mortality.[17]
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Data Collection and Analysis: Viral load is assessed via RT-PCR from nasopharyngeal
swabs collected at baseline and subsequent time points. Clinical symptoms are recorded
daily. Statistical analysis is performed to compare endpoints between the treatment and
control groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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